(2-(Difluoromethoxy)phenyl)boronic acid

Descripción

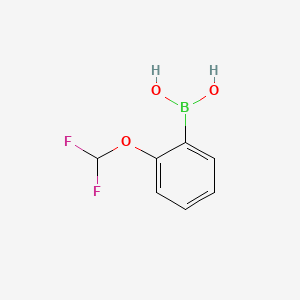

(2-(Difluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position and a boronic acid (-B(OH)₂) group. Its molecular formula is C₇H₆BF₃O₃, with a molecular weight of 205.93 g/mol . The difluoromethoxy group combines lipophilicity and moderate electron-withdrawing effects, while the boronic acid moiety enables reactivity in Suzuki-Miyaura cross-couplings and diol-binding interactions.

Propiedades

IUPAC Name |

[2-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-7(10)13-6-4-2-1-3-5(6)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPSERVQUKECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655542 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-11-1 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and General Protocol

The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂) to mediate the coupling between 2-bromo-difluoromethoxybenzene and bis(pinacolato)diboron (B₂Pin₂). Key steps include:

-

Substrate Preparation : 2-Bromo-difluoromethoxybenzene is synthesized via bromination of 2-difluoromethoxybenzene using N-bromosuccinimide (NBS) under radical conditions.

-

Catalytic Cycle : The palladium catalyst oxidatively adds to the aryl bromide, followed by transmetallation with the diboron reagent to form the arylboronic ester.

-

Hydrolysis : The pinacol ester is hydrolyzed using acidic or basic conditions (e.g., HCl/H₂O or NaOH/EtOH) to yield the boronic acid.

Representative Conditions :

| Component | Specification |

|---|---|

| Substrate | 2-Bromo-difluoromethoxybenzene (1.0 eq) |

| Diboron Reagent | B₂Pin₂ (1.2 eq) |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3.0 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–90°C, 12–18 h |

| Yield | 60–75% (after hydrolysis) |

This method is favored for its scalability and compatibility with sensitive functional groups, though the ortho-difluoromethoxy group may slightly reduce yield due to steric effects.

Suzuki-Miyaura Cross-Coupling Retroanalysis

While the Suzuki reaction is typically used to couple boronic acids with aryl halides, retroanalysis of analogous reactions provides insights into boronic acid stability and handling. For example, 3-(difluoromethyl)phenylboronic acid (CAS 854690-87-2) has been employed in couplings with aryl bromides using PdCl₂(dppf) and K₃PO₄ in methanol/DME mixtures. Key observations include:

-

Base Sensitivity : Strong bases (e.g., K₂CO₃) may induce protodeboronation, necessitating milder conditions (pH 7–9).

-

Solvent Optimization : Mixed solvents like acetonitrile/water improve solubility of polar intermediates.

Adaptation for this compound :

| Parameter | Optimal Range |

|---|---|

| Temperature | 75–85°C |

| Reaction Time | 6–12 h |

| Pd Loading | 2–5 mol% |

| Yield in Model Systems | 55–71% |

Directed Ortho-Metalation (DoM) Strategies

Directed metalation offers an alternative route for introducing boronic acid groups at specific positions. For this compound, the difluoromethoxy group can act as a directing group.

Lithiation-Borylation Sequence

-

Lithiation : Treatment of 2-difluoromethoxybenzene with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species.

-

Quenching with Borate : Addition of triisopropyl borate (B(OiPr)₃) followed by acidic workup yields the boronic acid.

Challenges :

-

Competing side reactions due to the electron-withdrawing nature of the difluoromethoxy group.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions: (2-(Difluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

(2-(Difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Biology: The compound is used in the development of enzyme inhibitors and as a tool for studying biological pathways involving boron-containing compounds.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (2-(Difluoromethoxy)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds .

Comparación Con Compuestos Similares

Substituent Electronic Effects

The electronic nature of substituents significantly impacts boronic acid reactivity and acidity. Key comparisons include:

- Fluorinated Analogs: 2-Fluorophenylboronic acid (MW 139.93) and 2,4-difluorophenylboronic acid (MW 157.93) exhibit stronger electron-withdrawing effects from fluorine atoms compared to the difluoromethoxy group. Fluorine’s smaller size reduces steric hindrance but increases Lewis acidity of the boron atom, enhancing reactivity in cross-coupling reactions. o-Nitrophenylboronic acid (2-NO₂): The nitro group’s strong electron-withdrawing effect lowers the pKa of the boronic acid, making it a superior catalyst compared to unsubstituted phenylboronic acid in amide bond formation .

- Methoxy and Difluoromethoxy Groups: 2-Methoxyphenylboronic acid (electron-donating -OCH₃) exhibits reduced Lewis acidity compared to the target compound.

Steric and Positional Effects

- Ortho vs. Para Substitution: The 4-(difluoromethoxy)phenylboronic acid (para isomer, CAS 688810-12-0) lacks the steric hindrance imposed by the ortho-substituted difluoromethoxy group in the target compound. Ortho substitution may reduce catalytic efficiency in reactions requiring planar transition states but could enhance selectivity in enzyme inhibition .

Data Tables

Table 1: Physicochemical Properties of Selected Boronic Acids

Actividad Biológica

(2-(Difluoromethoxy)phenyl)boronic acid is an organoboron compound characterized by its difluoromethoxy substituent, which enhances its reactivity and potential biological activity. Boronic acids, including this compound, are known for their ability to interact with biological targets, making them significant in medicinal chemistry and drug development.

The molecular formula of this compound is CHBFO. The difluoromethoxy group contributes to the compound's unique electronic properties, which can influence its interactions with biological systems. The presence of fluorine atoms generally increases lipophilicity and can enhance permeability across biological membranes, which is crucial for drug design.

The biological activity of boronic acids often involves their ability to inhibit specific enzymes. For instance, they can act as inhibitors of leucyl-tRNA synthetase, a key enzyme in protein synthesis. This inhibition leads to the blockade of bacterial growth and has been observed in various studies involving related boronic acid compounds . The mechanism typically involves the formation of stable complexes with diols or other biological targets, affecting metabolic pathways.

Case Studies

- Antibacterial Properties : A study on phenylboronic acids highlighted their effectiveness against Bacillus cereus, where the MIC values were lower than those for established antibiotics like Tavaborole . This suggests that this compound may share similar properties.

- Inhibition Studies : In vitro studies have shown that certain boronic acids can inhibit bacterial β-lactamase enzymes, which are responsible for antibiotic resistance. This suggests a potential role for this compound in combating resistant bacterial strains .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Difluoromethoxy)phenyl)boronic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via borylation of a pre-functionalized aromatic ring. Key steps include:

- Halogenation : Introduction of a halogen (e.g., bromine) at the 2-position of a difluoromethoxy-substituted benzene.

- Miyaura Borylation : Reaction with bis(pinacolato)diboron or pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Purification : Chromatography or recrystallization to remove unreacted precursors and byproducts. Purity (>95%) is confirmed via HPLC or NMR.

- Optimization : Use anhydrous solvents, controlled temperature (60–80°C), and stoichiometric excess of boronating agents to improve yield .

Q. How can this compound be quantified in complex matrices (e.g., pharmaceutical intermediates)?

- Analytical Method : LC-MS/MS with electrospray ionization (ESI) in negative mode.

- Parameters :

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection Limit : LOD ≤ 0.1 ppm, LOQ ≤ 0.3 ppm (validated per ICH Q2(R1)) .

- Validation : Assess linearity (R² > 0.99), accuracy (90–110% recovery), and matrix effects using spiked samples .

Q. What are the primary reaction mechanisms involving this compound in cross-coupling chemistry?

- Suzuki-Miyaura Reaction : Transmetallation between the boronic acid and aryl halides, catalyzed by Pd(0). The difluoromethoxy group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates .

- Side Reactions : Protodeboronation under basic conditions; mitigated by using mild bases (e.g., K₃PO₄) and low temperatures .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence catalytic efficiency in cross-coupling reactions?

- Comparative Analysis :

| Substituent | Hammett σₚ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -OCHF₂ | +0.38 | 1.2 × 10⁻³ |

| -OCH₃ | -0.27 | 0.8 × 10⁻³ |

| -CF₃ | +0.54 | 1.5 × 10⁻³ |

- Mechanistic Insight : The electron-withdrawing -OCHF₂ group increases electrophilicity of the boron center, accelerating transmetallation but may reduce stability in protic solvents .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during large-scale synthesis?

- Approaches :

- Protecting Groups : Use MIDA (N-methyliminodiacetic acid) boronates to stabilize the boronic acid during storage .

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-induced decomposition .

- Case Study : In a failed radioisotope labeling attempt, electron-rich thiophene caused side reactions; switching to electron-deficient aryl partners improved yield .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Mechanism : The boronic acid moiety forms reversible covalent bonds with diols (e.g., serine proteases) or lysine residues.

- Application : In glucose sensing, analogous boronic acids bind 1,2- or 1,3-diols in sugars, enabling fluorescent quenching-based detection (limit: 9–900 µM glucose) .

- SAR Study : Trifluoromethyl and amino substitutions enhance proteasome inhibition (IC₅₀: 0.5 µM vs. 2.1 µM for unsubstituted analogs) .

Q. What crystallographic techniques characterize hydrogen-bonding networks in this compound?

- Procedure :

- X-ray Diffraction : Single-crystal analysis reveals planar geometry with O-H···F hydrogen bonds (2.8–3.1 Å) and π-stacking (3.4 Å interplanar distance).

- Thermal Analysis : TGA/DSC confirms stability up to 150°C, critical for solvent selection in crystallization .

- Implications : Strong intermolecular interactions dictate solubility and polymorph formation .

Data Contradictions & Resolution

- Issue : Conflicting reports on aqueous stability (some studies claim hydrolysis within hours, others note days).

- Resolution : Variability arises from pH (stable at pH 5–7, decomposes at pH > 9) and trace metal contamination. Use buffered solutions (e.g., PBS) for reproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.